
7-Ethoxy-5-methoxy-2,3-dihydrobenzofuran-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethoxy-5-methoxy-2,3-dihydrobenzofuran-4-ol is a compound belonging to the benzofuran family, which is known for its diverse biological activities and potential applications in medicinal chemistry. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This specific compound, with its unique ethoxy and methoxy substituents, exhibits interesting chemical properties and potential for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-5-methoxy-2,3-dihydrobenzofuran-4-ol can be achieved through several methods. One common approach involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Ethoxy-5-methoxy-2,3-dihydrobenzofuran-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzofurans.
Applications De Recherche Scientifique
7-Ethoxy-5-methoxy-2,3-dihydrobenzofuran-4-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying benzofuran chemistry.
Industry: It can be used in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 7-Ethoxy-5-methoxy-2,3-dihydrobenzofuran-4-ol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes . Its antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Methoxy-2,3-dihydrobenzofuran-4-ol
- 5-Ethoxy-2,3-dihydrobenzofuran-4-ol
- 7-Ethoxy-2,3-dihydrobenzofuran-4-ol
Uniqueness
7-Ethoxy-5-methoxy-2,3-dihydrobenzofuran-4-ol is unique due to its specific combination of ethoxy and methoxy substituents, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H14O4 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
7-ethoxy-5-methoxy-2,3-dihydro-1-benzofuran-4-ol |
InChI |
InChI=1S/C11H14O4/c1-3-14-9-6-8(13-2)10(12)7-4-5-15-11(7)9/h6,12H,3-5H2,1-2H3 |
Clé InChI |
WNPHSGTYMPJGQY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C2C(=C(C(=C1)OC)O)CCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-Methyl-1H-imidazo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B12869116.png)
![3H,3'H-[2,2'-Bipyrrole]-4,5'-dicarbonitrile](/img/structure/B12869118.png)
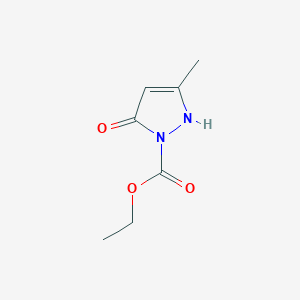
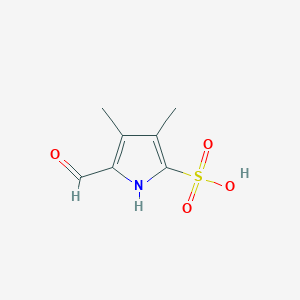
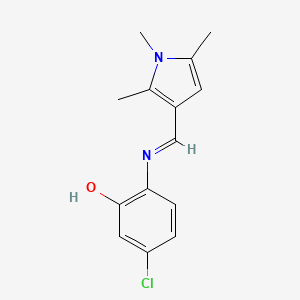
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride](/img/structure/B12869157.png)
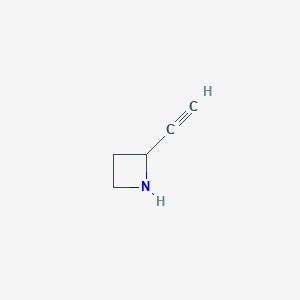
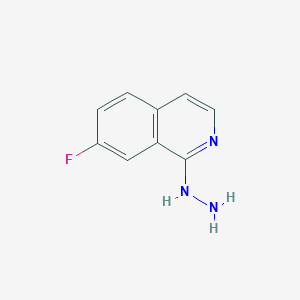
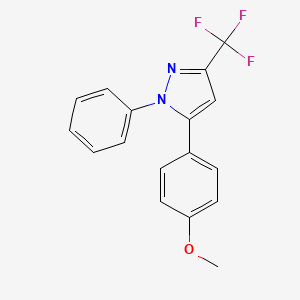
![2-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12869174.png)
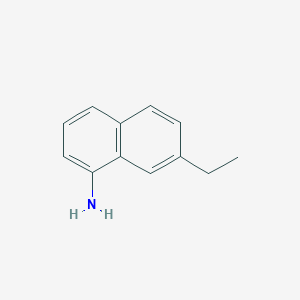
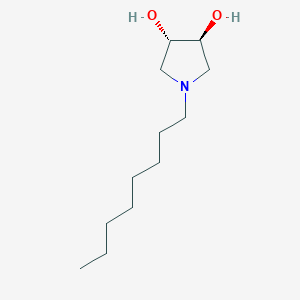
![1-(7-Methoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869184.png)
![Isopropyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B12869188.png)
